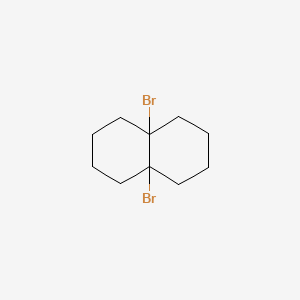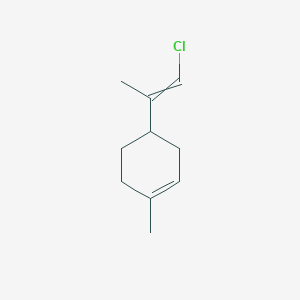
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloropropenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene typically involves the reaction of 1-methylcyclohexene with 1-chloropropene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic addition of the chloropropenyl group to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Propyl-substituted cyclohexene.
Substitution: Hydroxyl or amine-substituted cyclohexene.
Scientific Research Applications
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene exerts its effects involves its interaction with specific molecular targets. The chloropropenyl group can undergo electrophilic addition reactions, while the cyclohexene ring can participate in various organic transformations. These interactions can modulate biological pathways and enzyme activities, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloroprop-1-yne: A compound with a similar chloropropenyl group but with a triple bond instead of a double bond.
1-[(1E)-1-chloroprop-1-en-2-yl]-4-fluorobenzene: Contains a chloropropenyl group attached to a benzene ring.
1-chloro-4-[(E)-1-chloroprop-1-en-2-yl]benzene: Another benzene derivative with a chloropropenyl group.
Uniqueness
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure, which imparts different chemical reactivity and biological activity compared to its aromatic counterparts. The presence of both a chloropropenyl group and a methyl group on the cyclohexene ring further distinguishes it from other similar compounds.
Properties
CAS No. |
88699-98-3 |
|---|---|
Molecular Formula |
C10H15Cl |
Molecular Weight |
170.68 g/mol |
IUPAC Name |
4-(1-chloroprop-1-en-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H15Cl/c1-8-3-5-10(6-4-8)9(2)7-11/h3,7,10H,4-6H2,1-2H3 |
InChI Key |
HQIKGZMLMNJTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(=CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


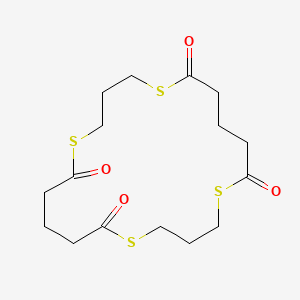

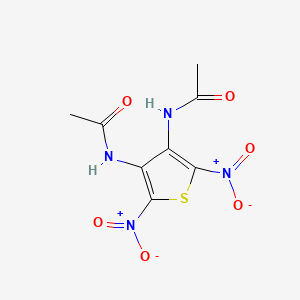
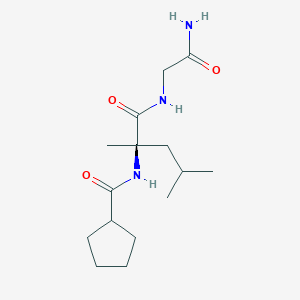
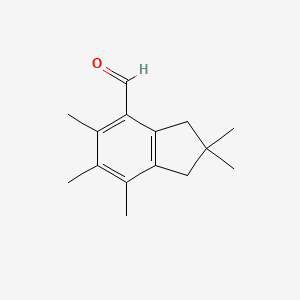
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
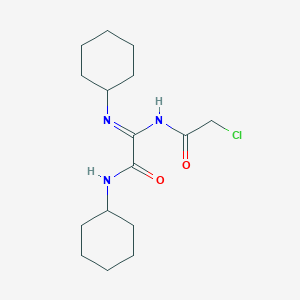

![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)
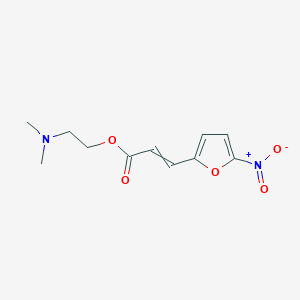
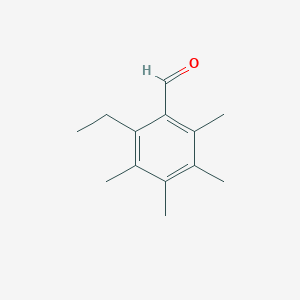

![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
